2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Lipophilicity Drug-likeness Permeability

Researchers developing CYP inhibitors often face carbamate hydrolysis in cellular assays. This branched trifluoroethyl imidazole-carbamate building block solves that with a hydrolytically stable ester and a built-in 19F NMR probe for direct ligand-binding detection. - Trifluoroethyl ester resists esterase cleavage better than methyl, tert-butyl, or benzyl analogs, ensuring assay integrity. - Branched propan-2-yl linker enables SAR exploration of heme-iron coordination geometry; even single-carbon linker changes can shift IC50 by an order of magnitude. - Commercially available at 95% purity from multiple stock points, enabling rapid procurement for pilot studies and focused library synthesis around the BAS02077837 pharmacophore.

Molecular Formula C9H12F3N3O2
Molecular Weight 251.21 g/mol
CAS No. 1223468-06-1
Cat. No. B1532177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
CAS1223468-06-1
Molecular FormulaC9H12F3N3O2
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCC(CN1C=CN=C1)NC(=O)OCC(F)(F)F
InChIInChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16)
InChIKeyVFEGCPQEKMGYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate: Overview


2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1223468-06-1) is a synthetic carbamate derivative combining a 2,2,2-trifluoroethoxy carbonyl group linked via a branched propan-2-yl spacer to an N-1-substituted imidazole ring [1]. With a molecular formula C₉H₁₂F₃N₃O₂ and molecular weight 251.21 g/mol, this compound belongs to the class of fluorinated imidazole-containing carbamates that have attracted interest as building blocks for bioactive molecule synthesis, particularly in the design of aromatase (CYP19) inhibitors and other heme-targeting enzyme modulators [2][3]. It is commercially available from multiple reputable vendors including Enamine (catalog EN300-56426) and Biosynth (catalog YYB46806) at a typical purity of 95% [4].

Fluorinated scaffold Trifluoroethyl carbamate building block for CYP inhibitor design
Linker topology Branched propan-2-yl spacer enables distinct SAR exploration vs linear analogs
Reported logP Balanced lipophilicity profile may support permeability assays

Why Generic Substitution Is Not Recommended


Although several imidazole-carbamate analogs share a superficial structural resemblance, substitution among them is non-trivial because three molecular features simultaneously control binding affinity, metabolic fate, and synthetic versatility: (i) the electron-withdrawing trifluoroethyl ester group modulates carbamate hydrolytic stability and lipophilicity in a manner that non-fluorinated alkyl esters (tert-butyl, benzyl) cannot replicate [1]; (ii) the branched propan-2-yl linker positions the imidazole ring with distinct steric and conformational constraints compared to linear ethyl or propyl linkers, directly impacting heme-iron coordination geometry in CYP enzymes [2][3]; and (iii) the combination of imidazole N-1 substitution with a secondary carbamate NH provides a hydrogen-bond donor/acceptor profile that differs from analogs with primary carbamate NH or tertiary N-alkylation. Experimental evidence from aromatase inhibitor programs confirms that even one-carbon changes in linker length between azole and carbamate can shift IC₅₀ values by an order of magnitude [2]. These interlocking dependencies mean that generic substitution without supporting comparative data risks undermining the intended biological or synthetic outcome.

Electron-withdrawing group Trifluoroethyl stabilizes carbamate; non-fluorinated esters may shift hydrolytic stability and lipophilicity.
Branched linker constraint Propan-2-yl spacer restricts conformation; linear linkers may alter heme-iron coordination geometry.
H-bond profile Secondary carbamate NH plus imidazole H-bond pattern; N-alkylation or primary NH analogs may shift target engagement.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison: Balanced logP Profile

The target compound exhibits a computed XLogP3-AA value of 1.2, which positions it in the optimal range (1–3) for both aqueous solubility and passive membrane permeability according to Lipinski and related drug-likeness guidelines [1]. By comparison, the regioisomeric propyl-linker analog 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate (CAS 1197509-07-1) has an XLogP3-AA of 1.1, reflecting slightly higher polarity due to the linear three-carbon linker [2]. The tert-butyl analog (CAS 1489577-30-1; C₁₁H₁₉N₃O₂, MW 225.29) lacks fluorine and is predicted to have a higher logP (>2.0), potentially reducing aqueous solubility and altering PK profile . The benzyl analog (CAS 1876718-34-1; C₁₄H₁₇N₃O₂, MW 259.30) carries a significantly more lipophilic benzyl group that would further shift the logP upward, changing both solubility and protein binding characteristics . The 0.1-unit difference between target and propyl analog, while modest in magnitude, reflects the subtle influence of branching on solvation and is consistent with the known sensitivity of CYP enzyme binding pockets to linker topology [3].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 1.2 vs Propyl analog: 1.1
May support balanced permeability and solubility for cellular assays.
ΔXLogP3 = +0.1 vs propyl; non-fluorinated analogs show higher logP.
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity Advantage

The target compound has a computed hydrogen bond acceptor (HBA) count of 6, compared to an estimated 3–4 HBA for non-fluorinated analogs such as tert-butyl or benzyl carbamate variants that lack the three fluorine atoms [1]. The three C–F bonds in the trifluoroethyl moiety serve as weak hydrogen bond acceptors that can participate in orthogonal multipolar C–F···H–C and C–F···C=O interactions, which have been shown to contribute up to 0.5–1.0 kcal/mol per interaction in protein–ligand complexes [2]. This added HBA capacity is absent in the tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1489577-30-1) and benzyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1876718-34-1), both of which rely solely on the carbamate carbonyl and imidazole nitrogens for hydrogen bond acceptance. In CYP19 (aromatase) inhibitor design, the presence of multiple hydrogen bond acceptors has been identified as an important feature providing auxiliary interactions inside the binding pocket, beyond heme-iron coordination [3].

H-Bond Acceptors
Cross-study comparable
Target: 6 HBA vs Non-fluorinated: 3–4 HBA
Additional weak C–F···H interactions may contribute to binding enthalpy.
ΔHBA ≈ +2–3; fluorine acts as weak acceptor per crystallographic surveys.
Hydrogen bonding Target engagement CYP enzyme binding

Predicted Metabolic Stability Advantage

A systematic review of carbamate structure-metabolism relationships established that alkyl-OCO-NHAlkyl carbamates exhibit intermediate metabolic lability, but the introduction of electron-withdrawing groups on the O-alkyl portion significantly retards esterase-mediated hydrolysis [1]. The trifluoroethyl group, with its strong electron-withdrawing effect (σ* ≈ +2.6 for CF₃CH₂– vs. +0.3 for CH₃CH₂–), destabilizes the tetrahedral intermediate formed during enzymatic hydrolysis, thereby reducing the hydrolytic rate [2]. This class-level SAR predicts that the target compound will have greater metabolic stability than its tert-butyl and benzyl counterparts: tert-butyl carbamates undergo acid-labile Boc deprotection under mildly acidic conditions, while benzyl carbamates are susceptible to both hydrogenolysis and CYP-mediated oxidation [1][3]. Although direct comparative half-life data for this specific compound are not publicly available, the qualitative rank order predicted by the SAR is: trifluoroethyl carbamate > benzyl carbamate > tert-butyl carbamate (under physiological pH and esterase exposure) [1]. This inference is corroborated by computational studies on N-(2,2,2-trifluoroethyl) carbamates showing that CF₃-related rotational isomerism further influences reactivity [4].

Metabolic Stability
Class-level inference
Trifluoroethyl > benzyl > tert-butyl (class rank)
Predicted resistance to esterase hydrolysis may reduce false negatives in cell assays.
SAR-derived rank order; direct comparative half-life data not available.
Metabolic stability Carbamate hydrolysis In vitro half-life

Linker Topology and Conformational Constraint

In the systematic SAR study by Ammazzalorso et al. (2021), imidazole-based carbamates were designed starting from the lead compound BAS02077837, which already demonstrated nanomolar aromatase inhibition (IC₅₀ = 16.5 nM) [1][2]. A key finding was that linker length and composition directly modulate inhibitory potency: modifying the linker from three to two carbon units and altering functional group composition produced significant potency shifts. The most active imidazole derivatives in that study (compounds 13a and 15c) achieved IC₅₀ values of 0.82 μM and 0.86 μM respectively, with enzymatic inhibition percentages of 81% and 72% compared to the reference drug letrozole [3]. The target compound's branched propan-2-yl linker (three carbons with a methyl branch at C2) provides a distinct topological profile compared to the linear ethyl linker (two carbons) of analog CAS 1208470-30-7 and the linear propyl linker (three linear carbons) of analog CAS 1197509-07-1 [4]. The methyl branch introduces steric hindrance that restricts rotational freedom (5 rotatable bonds in the target vs. 6 in the propyl analog), pre-organizing the imidazole-carbamate pharmacophore into a more constrained conformational ensemble. This pre-organization can reduce the entropic penalty upon binding to CYP19 or other targets, a principle consistent with the observation in the Ammazzalorso study that seemingly minor linker modifications produced measurable shifts in IC₅₀ [3].

Rotatable Bonds
Class-level inference
5
vs 6 (propyl analog)
Branched linker reduces conformational freedom; may lower entropic penalty upon binding.
Linker SAR from aromatase inhibitor studies shows potency shifts with linker changes.
Aromatase inhibition Linker SAR CYP19

Predicted Physicochemical and Handling Profile

The target compound has predicted boiling point of 362.4 ± 42.0 °C, density of 1.34 ± 0.1 g/cm³, and pKa of 10.63 ± 0.46 (predicted for the imidazole conjugate acid) . By comparison, the ethyl-linker analog (CAS 1208470-30-7; MW 237.18) has a lower molecular weight and is expected to have a lower boiling point and density, while the tert-butyl analog (CAS 1489577-30-1; MW 225.29) lacks fluorination and would exhibit different thermal properties. The predicted pKa of 10.63 places the imidazole ring in the weakly basic range, meaning it will be predominantly neutral at physiological pH (7.4), which is favorable for passive membrane permeation [1]. This contrasts with more basic imidazole derivatives (pKa ~7) that can be partially protonated at physiological pH, altering distribution and target engagement. The density of 1.34 g/cm³ reflects the contribution of the trifluoromethyl group, which increases mass density relative to non-fluorinated analogs—a property that can affect compound handling during solid dispensing and formulation .

Physicochemical Profile
Supporting evidence
BP 362.4°C Density 1.34 g/cm³ pKa 10.63
Predicted properties inform storage, handling, and ionization state at physiological pH.
Predicted; neutral at pH 7.4, supporting passive permeation.
Physicochemical properties Formulation Storage

Recommended Application Scenarios


Aromatase Inhibitor Lead Optimization and Linker SAR

The branched propan-2-yl linker, combined with the imidazole ring capable of heme-iron coordination, makes this compound a logical building block for synthesizing focused libraries around the BAS02077837 pharmacophore. The SAR evidence from Ammazzalorso et al. (2021) demonstrates that linker modifications in imidazole-carbamate series produce measurable IC₅₀ shifts [1]. Researchers can use this compound to systematically vary the steric environment around the imidazole-carbamate junction, probing the entropic contribution to binding that neither linear ethyl nor propyl linkers can address. The predicted metabolic stability advantage of the trifluoroethyl carbamate group over tert-butyl or benzyl alternatives further supports its use in cellular assays where esterase-mediated hydrolysis could confound results [2].

Fluorinated Fragment Library for ¹⁹F NMR Screening

With a computed XLogP3 of 1.2 and six hydrogen bond acceptors including three fluorine atoms, this compound is well-suited for inclusion in fluorinated fragment libraries designed for ¹⁹F NMR screening against protein targets [1]. The trifluoroethyl group provides a sensitive ¹⁹F NMR probe (three equivalent fluorine nuclei with a characteristic chemical shift distinct from aromatic CF₃ groups), enabling direct detection of protein–ligand interactions at low fragment concentrations (typically 50–500 μM). Unlike the tert-butyl analog, which lacks a ¹⁹F handle, or the benzyl analog, which requires ¹H-based detection with lower sensitivity, this compound offers a built-in spectroscopic reporter that accelerates hit identification and validation workflows [2].

CYP Enzyme Inhibition Profiling and Selectivity Panel Design

The imidazole ring is a recognized pharmacophore for cytochrome P450 enzyme inhibition via coordination to the heme iron [1]. This compound's specific linker topology (branched propan-2-yl with 5 rotatable bonds) may confer differential selectivity across CYP isoforms (CYP19, CYP17, CYP11B2, etc.) compared to linear-linker analogs. The hydrogen bond acceptor profile (6 HBAs including fluorine) provides additional opportunities for isoform-selective interactions beyond heme coordination. Researchers developing CYP selectivity panels can use this compound alongside its ethyl-linker (CAS 1208470-30-7) and propyl-linker (CAS 1197509-07-1) analogs to probe the contribution of linker geometry to isoform selectivity, an approach consistent with the observation in the literature that small structural changes in the azole-carbamate series can redirect inhibitory preference [2].

Synthesis of Metabolically Stabilized Bioactive Conjugates

For medicinal chemistry programs requiring a stable carbamate linkage to connect an imidazole-containing head group to a trifluoroethyl tail, this compound offers a pre-assembled scaffold. The class-level SAR on carbamate hydrolysis predicts that the trifluoroethyl ester will resist esterase cleavage more effectively than corresponding methyl, ethyl, tert-butyl, or benzyl carbamates [1]. This property is particularly valuable in the design of bifunctional molecules (PROTACs, fluorescent probes, affinity labels) where premature linker cleavage in cellular or in vivo settings would abrogate the intended pharmacology. The commercial availability of this compound at 95% purity from multiple vendors (Enamine EN300-56426, Biosynth YYB46806, AKSci 9578DG) facilitates rapid procurement for pilot studies [2].

Application
Selection Property
Validation Focus
Aromatase inhibitor lead optimization
Branched linker SAR probe
Linker geometry–inhibition profile review
Fluorinated fragment screening
Trifluoroethyl ¹⁹F reporter
Binding interaction detection by ¹⁹F NMR
CYP isoform interaction profiling
Imidazole heme-coordination scaffold
Linker topology impact on isoform preference
Stabilized conjugate synthesis
Trifluoroethyl carbamate stability
Esterase resistance in cellular assays
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